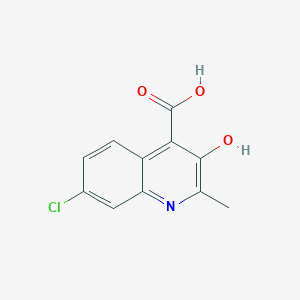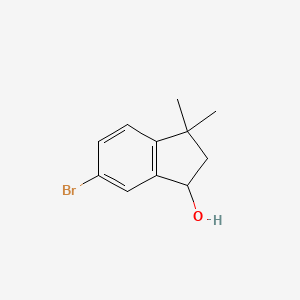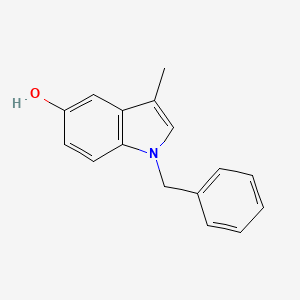![molecular formula C14H8N2S B11869570 Cyclohepta[b]thiazolo[4,5-f]indole CAS No. 249-58-1](/img/structure/B11869570.png)
Cyclohepta[b]thiazolo[4,5-f]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohepta[b]thiazolo[4,5-f]indole is a heterocyclic compound that features a unique fusion of indole and thiazole rings with a seven-membered cycloheptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohepta[b]thiazolo[4,5-f]indole typically involves cycloaddition reactions. One common method is the gold-mediated energy transfer photocatalysis, which is an efficient and atom-economical strategy . This method employs gold-based photocatalysts to facilitate the formation of the cyclohepta[b]indole core through [2+2]-cycloaddition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and atom-economical reactions are likely to be employed. These methods ensure high yields and minimal waste, making the process environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohepta[b]thiazolo[4,5-f]indole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Cyclohepta[b]thiazolo[4,5-f]indole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Cyclohepta[b]thiazolo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohepta[b]indoles: These compounds share a similar core structure but lack the thiazole ring.
Tetrahydrocarbazoles: These compounds feature a similar indole ring but differ in the fused ring system.
Tetrahydroindolo[3,2-c]quinoline: These compounds have a similar indole ring but differ in the overall ring structure.
Uniqueness
Cyclohepta[b]thiazolo[4,5-f]indole is unique due to the presence of both indole and thiazole rings fused with a seven-membered cycloheptane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
249-58-1 |
|---|---|
Molekularformel |
C14H8N2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
13-thia-9,15-diazatetracyclo[8.7.0.02,8.012,16]heptadeca-1(17),2,4,6,8,10,12(16),14-octaene |
InChI |
InChI=1S/C14H8N2S/c1-2-4-9-10-6-13-14(17-8-15-13)7-12(10)16-11(9)5-3-1/h1-8H |
InChI-Schlüssel |
LFHRPCAGQUORRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=NC3=CC4=C(C=C23)N=CS4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11869495.png)


![2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11869527.png)




![Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11869558.png)



![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)
![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)
